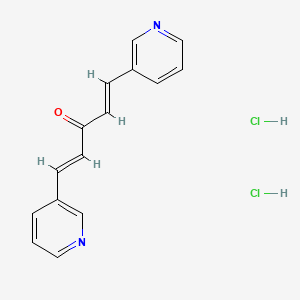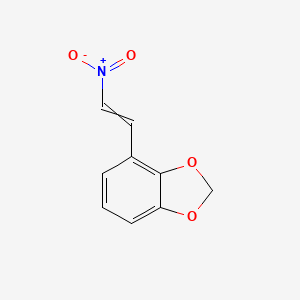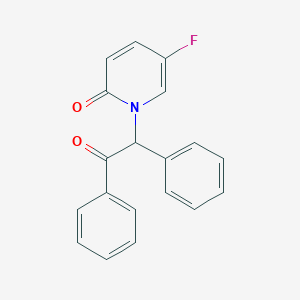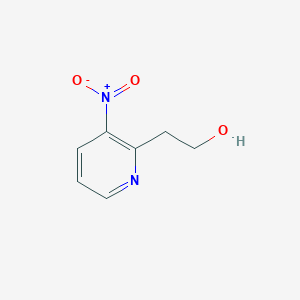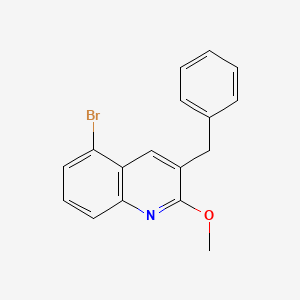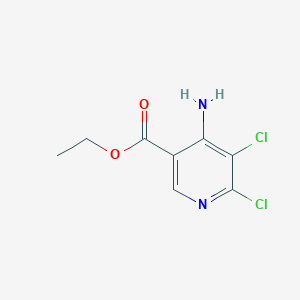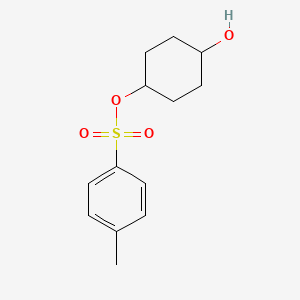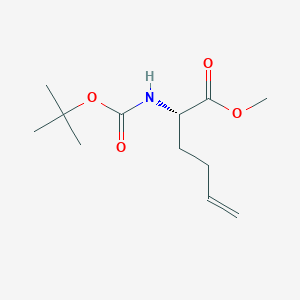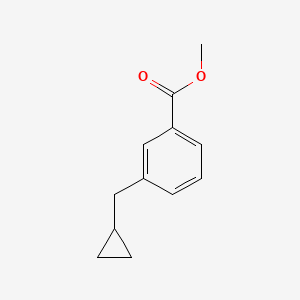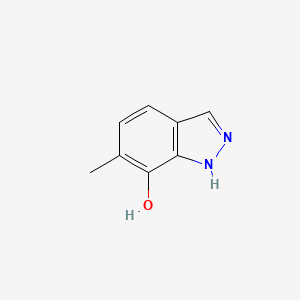
Cyclohexyl-(1-hydroxycyclohexyl)methanone
Übersicht
Beschreibung
“Cyclohexyl-(1-hydroxycyclohexyl)methanone” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 1-Hydroxycyclohexyl phenyl ketone and Irgacure 184 .
Molecular Structure Analysis
The molecular structure of “Cyclohexyl-(1-hydroxycyclohexyl)methanone” is based on its molecular formula C13H16O2 . The exact structure can be viewed using specific software that can interpret the provided InChI string .Physical And Chemical Properties Analysis
The molecular weight of “Cyclohexyl-(1-hydroxycyclohexyl)methanone” is 204.2649 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis Process
Cyclohexyl(1-hydroxycyclohexyl)methanone is synthesized through a process that involves cyclohexyl formic acid as a raw material. The process includes an acylation reaction, a Friedel-Crafts reaction, and an alkaline hydrolysis reaction to obtain a 1-hydroxy cyclohexyl phenyl methanone crude product . This process is environmentally friendly as it emits no sulfur dioxide gas during the production process .
High Yield and Purity
The synthesis process of Cyclohexyl(1-hydroxycyclohexyl)methanone is characterized by its high yield and purity. A study presents a new process for synthesis of 1-Hydroxycyclohexyl phenyl methanone with 65% overall yield and 98.2% purity .
Industrial Application
The synthesis process of Cyclohexyl(1-hydroxycyclohexyl)methanone is suitable for industrial applications due to its easy operation and use of cheap raw materials .
UV Curing Component
Cyclohexyl(1-hydroxycyclohexyl)methanone may be used as a component that facilitates UV curing . UV curing is a process in which high-intensity ultraviolet light is used to quickly dry or cure inks, coatings, or adhesives.
Base Material in Polymer Science
Cyclohexyl(1-hydroxycyclohexyl)methanone can also be used as a base material in the formation of block and grafted copolymers . Block and grafted copolymers have a wide range of applications in the field of materials science, including the creation of innovative materials with unique properties.
Chemical Synthesis Research
Cyclohexyl(1-hydroxycyclohexyl)methanone is used in chemical synthesis research, particularly in the study of aromatic hydroxyketones . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclohexyl(1-hydroxycyclohexyl)methanone, also known as 1-Hydroxycyclohexyl phenyl ketone, is primarily used as a photoinitiator (PI) molecule in chain transfer polymerization . The primary target of this compound is the polymeric matrix, where it is incorporated by the addition of a chromophore as a pendant group .
Mode of Action
As a photoinitiator, Cyclohexyl(1-hydroxycyclohexyl)methanone absorbs light and undergoes a photochemical reaction to produce reactive species. These species can initiate polymerization reactions, leading to the formation of polymers. The compound’s interaction with its target, the polymeric matrix, results in the initiation of polymer chains .
Biochemical Pathways
The reactive species produced by the photoinitiator can initiate the polymerization of monomers, leading to the formation of polymers .
Result of Action
The primary result of Cyclohexyl(1-hydroxycyclohexyl)methanone’s action is the initiation of polymer chains in the polymeric matrix. This leads to the formation of polymers, which have numerous applications in various industries, including coatings, inks, and adhesives .
Action Environment
The efficacy and stability of Cyclohexyl(1-hydroxycyclohexyl)methanone as a photoinitiator are influenced by several environmental factors. Light is a critical factor, as the compound requires light to undergo the photochemical reaction necessary for polymerization. Other factors, such as temperature and the presence of other chemicals, may also influence the compound’s action .
Eigenschaften
IUPAC Name |
cyclohexyl-(1-hydroxycyclohexyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h11,15H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXZBXUQGMCSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(1-hydroxycyclohexyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




